molecular formula C10H8N2O B1416182 4-Methoxy-1H-indole-3-carbonitrile CAS No. 889942-79-4

4-Methoxy-1H-indole-3-carbonitrile

Cat. No. B1416182
CAS RN: 889942-79-4
M. Wt: 172.18 g/mol
InChI Key: CQQKEAUKMZGVCS-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indole-3-carbonitrile is a member of indoles . It has a molecular formula of C10H8N2O .


Synthesis Analysis

Key steps in the synthesis of this compound include a Sonogashira coupling and a CuI-mediated indole formation . The Structure-activity relationship (SAR) analysis showed that substituting of an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region were critical for PAK1 inhibitory activity and selectivity .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

N-arylsulfonyl-3-acetylindole derivative was prepared and evaluated as HIV-1 inhibitors analogs . In route k, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 147.1739 . More information about its physical and chemical properties can be found on ChemicalBook .

Scientific Research Applications

Synthesis Methods and Derivatives

4-Methoxy-1H-indole-3-carbonitrile is a compound with potential in various synthetic applications. A notable example includes the work by Thirumurugan and Perumal (2009) who developed a protocol for efficiently preparing derivatives of this compound, such as 2-(1H-Indol-3-yl)-6-methoxy-4-aryl pyridine-3,5-dicarbonitrile, using a one-pot multi-component reaction. This method is significant for its high yields, short reaction times, and broad substrate scope, making it a valuable strategy in synthetic chemistry (Thirumurugan & Perumal, 2009).

Applications in Drug Synthesis and Imaging

In the field of pharmaceutical research, Adams, Press, and Degan (1991) described a process for synthesizing 4-hydroxy-1H-indole-2-carbonitrile, which is closely related to this compound. This compound was prepared using a unique azide decomposition method, highlighting its potential use in drug development and synthesis (Adams, Press, & Degan, 1991). Additionally, Gao et al. (2010) explored the synthesis of carbon-11-labeled 4-aryl-4H-chromenes, derivatives of this compound, for use as PET agents in cancer imaging. This research is indicative of the compound's potential in diagnostic imaging and cancer research (Gao et al., 2010).

Chemical Reactivity and Interaction Studies

The chemical reactivity of indole compounds, including those similar to this compound, has been a subject of study. For instance, Lakhdar et al. (2006) investigated the kinetics of coupling reactions involving various indole structures, providing insights into their nucleophilic reactivities. Such studies are crucial for understanding the chemical behavior of indole derivatives in various synthetic applications (Lakhdar et al., 2006).

Supramolecular Chemistry

The compound has also been explored in the context of supramolecular chemistry. Low et al. (2007) studied the supramolecular aggregation of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating the potential of indole-carbonitrile derivatives in forming complex molecular structures through hydrogen bonding and π-π interactions. This research contributes to our understanding of the structural and interaction properties of indole derivatives in the realm of crystallography and material science (Low et al., 2007).

Future Directions

Future research could focus on the synthesis of new highly functionalized 1H-indole-2-carbonitriles . Additionally, the development of new difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)amino)-3-(4-(pyridin-2-ylmethoxy)phenyl)urea derivatives could be explored .

properties

IUPAC Name

4-methoxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQKEAUKMZGVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652996
Record name 4-Methoxy-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889942-79-4
Record name 4-Methoxy-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889942-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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